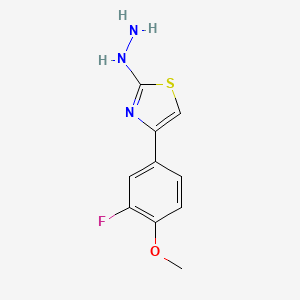
(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is known for its unique chemical structure, which includes a phosphonic acid diethyl ester group and a chlorocarbonyldifluoromethyl group.
Wirkmechanismus
Mode of Action
The chlorocarbonyl and difluoromethyl groups may influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Phosphonic acid derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The compound’s effects would depend on its specific targets and mode of action .
Vorbereitungsmethoden
The synthesis of (Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester involves several steps. One common method includes the reaction of chlorocarbonyldifluoromethane with diethyl phosphite under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The chlorocarbonyldifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonic acid groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester can be compared with other similar compounds, such as:
Phosphonic acid diethyl esters: These compounds share the phosphonic acid diethyl ester group but differ in their substituents.
Chlorocarbonyldifluoromethyl derivatives: These compounds have the chlorocarbonyldifluoromethyl group but may have different functional groups attached. The uniqueness of this compound lies in its combination of both the phosphonic acid diethyl ester and chlorocarbonyldifluoromethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-diethoxyphosphoryl-2,2-difluoroacetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClF2O4P/c1-3-12-14(11,13-4-2)6(8,9)5(7)10/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYUQNZVQOGWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)Cl)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-(2-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2772376.png)
![4-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2772378.png)
![tert-butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2772379.png)

![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2772383.png)



![4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride](/img/structure/B2772389.png)
![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)

